2,9-Dimethylquinolino[2,3-b]acridine-7,14-dione
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Overview
Description
2,9-Dimethylquinolino[2,3-b]acridine-7,14-dione, also known as Pigment Red 122, is an organic compound with the molecular formula C22H16N2O2. It is a member of the quinacridone family, which is known for its vibrant colors and stability. This compound is widely used as a pigment in various applications due to its excellent lightfastness and heat stability .
Preparation Methods
The synthesis of 2,9-Dimethylquinolino[2,3-b]acridine-7,14-dione typically involves the reaction of aniline, 2-nitrobenzaldehyde, and zinc chloride. The reaction conditions include heating and stirring the mixture to facilitate the formation of the desired product . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
2,9-Dimethylquinolino[2,3-b]acridine-7,14-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinacridone derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,9-Dimethylquinolino[2,3-b]acridine-7,14-dione has several scientific research applications:
Chemistry: It is used as a pigment in the production of paints, inks, and plastics due to its vibrant color and stability.
Biology: Research has explored its potential use in biological staining and as a fluorescent marker.
Medicine: Studies are investigating its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is widely used in the manufacturing of high-performance coatings and polymers.
Mechanism of Action
The mechanism of action of 2,9-Dimethylquinolino[2,3-b]acridine-7,14-dione involves its interaction with various molecular targets. It can form stable complexes with metal ions, which is useful in analytical chemistry and organic synthesis. The pathways involved in its action include coordination chemistry and electron transfer processes .
Comparison with Similar Compounds
2,9-Dimethylquinolino[2,3-b]acridine-7,14-dione is unique compared to other similar compounds due to its specific molecular structure and properties. Similar compounds include:
2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione:
5,12-Dihydro-2,9-dimethylquino[2,3-b]acridine-7,14-dione: Another member of the quinacridone family with similar applications but different chemical properties.
These compounds share a common quinacridone backbone but differ in their substituents, leading to unique properties and applications.
Properties
Molecular Formula |
C22H14N2O2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2,9-dimethylquinolino[2,3-b]acridine-7,14-dione |
InChI |
InChI=1S/C22H14N2O2/c1-11-3-5-17-13(7-11)21(25)15-9-20-16(10-19(15)23-17)22(26)14-8-12(2)4-6-18(14)24-20/h3-10H,1-2H3 |
InChI Key |
VPJFRJOZZKKRDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C=C4C(=NC5=C(C4=O)C=C(C=C5)C)C=C3C2=O |
Origin of Product |
United States |
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